molecular formula C18H16N2O4 B5773096 N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide

カタログ番号 B5773096
分子量: 324.3 g/mol
InChIキー: XJULQDMUESJGEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases.

作用機序

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide exerts its therapeutic effects by inhibiting the activity of BTK, which is essential for the survival and proliferation of B cells. By blocking the signaling pathway of B cells, N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide can induce apoptosis (programmed cell death) in cancerous B cells and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide has demonstrated significant anti-tumor activity and immunomodulatory effects.

実験室実験の利点と制限

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancerous B cells. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

将来の方向性

There are several potential future directions for research on N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide, including:
1. Combination therapy: N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide may be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of resistance.
2. Biomarker identification: Biomarkers may be identified to predict which patients are most likely to benefit from N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide treatment.
3. Development of new formulations: New formulations of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide may be developed to improve its pharmacokinetic properties and reduce the risk of toxicity.
4. Investigation of other diseases: N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide may be studied for its potential therapeutic applications in other diseases, such as rheumatoid arthritis and multiple sclerosis.
Conclusion
N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide is a promising small molecule inhibitor of BTK with potential therapeutic applications in the treatment of various diseases. Its selective and potent inhibitory effect on BTK, favorable pharmacokinetic profile, and ability to induce apoptosis in cancerous B cells make it a promising candidate for further research and development.

合成法

The synthesis of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide involves several steps, including the reaction of 4-bromo-2-methoxyaniline with 2,5-dioxopyrrolidine, followed by the reaction with 4-aminobenzamide. The final product is obtained through purification and isolation processes.

科学的研究の応用

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. It has been found to be particularly effective in the treatment of chronic lymphocytic leukemia and mantle cell lymphoma.

特性

IUPAC Name

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-15-11-13(20-16(21)9-10-17(20)22)7-8-14(15)19-18(23)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJULQDMUESJGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C(=O)CCC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。